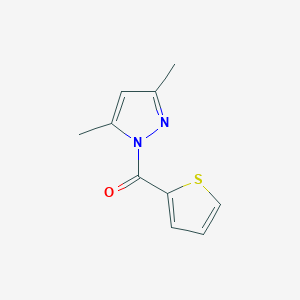
3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a nitrogen-containing heterocyclic aromatic ring. Pyrazoles are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. The interest in this specific compound arises from its unique structural features, which contribute to its reactivity and potential utility.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, typically involves cycloaddition reactions, condensation of hydrazines with diketones, or reactions of enaminones with hydrazonoyl halides. These methods allow for the introduction of various substituents on the pyrazole ring, influencing the compound's properties and reactivity (Grotjahn et al., 2002).
Molecular Structure Analysis
Pyrazole derivatives exhibit a planar molecular structure that facilitates π-π interactions and hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies have elucidated the precise geometry of such molecules, revealing the influence of substituents on the molecular conformation and intermolecular interactions (Naveen et al., 2018).
Chemical Reactions and Properties
Pyrazoles, including 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, participate in a variety of chemical reactions, such as nucleophilic substitution, cycloadditions, and electrophilic substitution. These reactions are pivotal for further functionalization and the synthesis of complex molecules with desired properties. The presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects its reactivity (Pandey et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are crucial for determining the compound's applicability in various domains, including material science and pharmaceutical formulations (Al‐Hossainy & Ibrahim, 2015).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electron density distribution within the molecule and the presence of functional groups. Studies on compounds like 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole contribute to understanding these properties, facilitating their application in synthesis and industrial processes (Saritha et al., 2022).
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPDRXLBIESQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

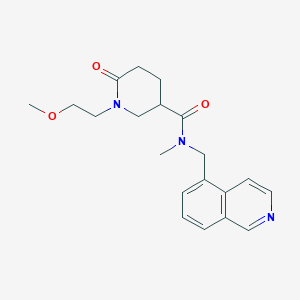
![3-({1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-1,3-oxazolidin-2-one](/img/structure/B5627718.png)
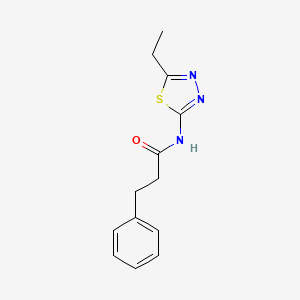

![1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)
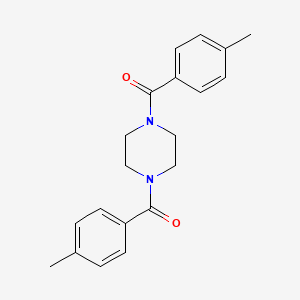
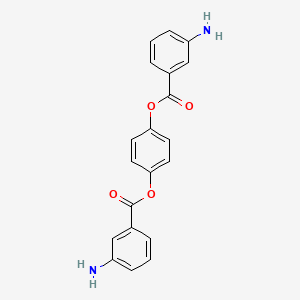
![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![2-(2-fluorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5627757.png)
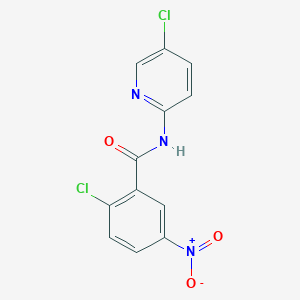
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)